In Vivo Anti-Inflammatory Efficacy: N-(2-hydroxypropyl)octadec-9-enamide vs. Oleamide in Rat Paw Edema Models
N-(2-hydroxypropyl)octadec-9-enamide demonstrates quantifiable in vivo anti-inflammatory activity at a defined dose, whereas the parent compound, oleamide, has been shown to lack significant efficacy in comparable models. A ChEMBL assay reports that this compound inhibits adjuvant-induced paw edema in male Sprague-Dawley rats at a dose of 25 mg/kg [1]. In contrast, a separate study evaluating oleamide in a carrageenan-induced paw edema model in mice found that oleamide failed to produce any significant decrease in paw swelling at a comparable intraperitoneal dose of 50 mg/kg [2]. This difference in activity profile is a key differentiator.
| Evidence Dimension | In vivo anti-inflammatory activity (paw edema reduction) |
|---|---|
| Target Compound Data | Inhibition observed at a dose of 25 mg/kg |
| Comparator Or Baseline | Oleamide: Failed to produce significant decrease at 50 mg/kg |
| Quantified Difference | Qualitatively superior activity; activity observed at a lower dose for the target compound, while comparator was ineffective. |
| Conditions | Target Compound: Adjuvant-induced paw edema in male Sprague-Dawley rats. Comparator: Carrageenan-induced paw edema in wild-type mice (i.p. administration). |
Why This Matters
This data suggests that the 2-hydroxypropyl substitution confers a distinct anti-inflammatory pharmacological profile compared to unsubstituted oleamide, which may be critical for research or development programs focused on this mechanism.
- [1] LinkedLifeData. ChEMBL Assay CHEMBL791494: Inhibition against adjuvant-induced paw edema. Available at: http://linkedlifedata.com/resource/assay/180325 (Accessed April 15, 2026). View Source
- [2] Wise, L. E., et al. (2008). Evaluation of fatty acid amides in the carrageenan-induced paw edema model. Neuropharmacology, 54(1), 181-188. View Source
